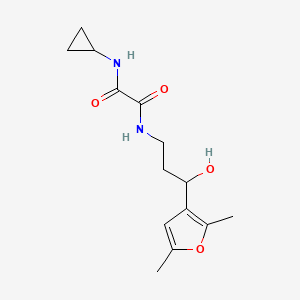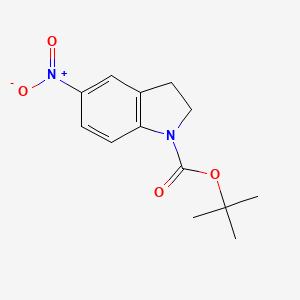![molecular formula C7H8F2O2 B2437255 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2248272-95-7](/img/structure/B2437255.png)
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorobicyclo[310]hexane-2-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C7H8F2O2 It is characterized by the presence of two fluorine atoms attached to a bicyclohexane ring structure, which imparts unique physicochemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid typically involves the reaction of commercially available cyclopentene derivatives with fluorinating agents. One common method includes the use of a TMSCF3-NaI system, where the cyclopentene fragment undergoes a slow addition protocol to introduce the fluorine atoms. The resulting diastereomeric mixture is then separated by flash column chromatography to obtain diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The specific conditions, such as solvent choice and temperature, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is explored in drug discovery, particularly for developing analogs of existing drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism by which 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The rigid bicyclic structure of the compound also contributes to its binding affinity and specificity, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexane: A monocyclic analog with similar fluorine substitution but lacking the bicyclic structure.
6,6-Dimethylbicyclo[3.1.0]hexane-2-carboxylic acid: A structurally similar compound with methyl groups instead of fluorine atoms.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its rigid bicyclic structure and the presence of fluorine atoms, which impart distinct physicochemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLFEUAWPWVCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1C(=O)O)C2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248272-95-7 |
Source


|
| Record name | 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2437180.png)
![{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2437181.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2437185.png)





